SARS-CoV-2-IN-55 Exhibits Superior Potency Against Wuhan-Hu-1 Compared to Omicron BA.1, Highlighting Variant-Specific Utility
SARS-CoV-2-IN-55 demonstrates significantly higher potency against the ancestral Wuhan-Hu-1 strain (IC50 = 0.28 μM) compared to the Omicron BA.1 variant (IC50 = 6.24 μM) . This 22.3-fold difference in antiviral activity underscores its utility for comparative studies of variant-specific spike protein interactions. In contrast, many Mpro inhibitors (e.g., nirmatrelvir) maintain broad-spectrum activity across variants, making SARS-CoV-2-IN-55 a specialized tool for investigating entry inhibition against specific viral lineages [1].
| Evidence Dimension | Antiviral Activity (IC50) Against Different SARS-CoV-2 Variants in Vero E6-TMPRSS2 Cells |
|---|---|
| Target Compound Data | 0.28 μM (Wuhan-Hu-1); 6.24 μM (Omicron BA.1) |
| Comparator Or Baseline | Nirmatrelvir (3CL protease inhibitor) typically shows comparable IC50 values across variants (e.g., <0.1 μM for both Wuhan and Omicron) |
| Quantified Difference | 22.3-fold higher potency against Wuhan-Hu-1 versus Omicron BA.1 |
| Conditions | Vero E6-TMPRSS2 cells, 10 μM compound concentration, 24-hour incubation |
Why This Matters
This differential activity profile supports the procurement of SARS-CoV-2-IN-55 for studies focused on variant-specific entry mechanisms, as opposed to broad-spectrum protease inhibitors.
- [1] Owen DR, Allerton CMN, Anderson AS, et al. An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. 2021;374(6575):1586-1593. View Source
